2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S3/c1-23(19,20)9-6-7-13(11(8-9)16(17)18)22-14-15-10-4-2-3-5-12(10)21-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKHSHMCROYTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with 4-(methylsulfonyl)-2-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as iodine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications:
Chemistry
- Building Block : It serves as an essential intermediate in synthesizing more complex organic compounds.
Biology
- Antimicrobial Activity : Research indicates potential effectiveness against bacterial and fungal strains. For instance, studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties, suggesting similar potential for this compound .
Medicine
- Anticancer Properties : Investigations into the compound's ability to inhibit cancer cell proliferation have been promising. For example, it has been noted that related benzothiazole derivatives can inhibit specific enzymes involved in cancer progression .
Industry
- Dyes and Pigments : The compound is utilized in producing various dyes and pigments due to its vibrant color properties and stability under different conditions.
Case Studies
-
Antimicrobial Studies :
A study evaluated the antimicrobial effects of various benzothiazole derivatives, including the target compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria . -
Anticancer Research :
Research focused on the anticancer activity of benzothiazole derivatives demonstrated that compounds similar to 2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole effectively inhibited tumor growth in vitro .
Mechanism of Action
The mechanism of action of 2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and proteins involved in cellular processes.
Pathways Involved: It can interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Substituent Impact:
- Electron-withdrawing groups (EWGs) : The methanesulfonyl and nitro groups in the target compound enhance electrophilicity and may improve binding to biological targets (e.g., enzymes or receptors requiring polar interactions) .
- Positional effects: highlights that meta- vs. para-substituents (e.g., amino groups) alter steric and electronic interactions, impacting biological activity .
Physicochemical Properties
- Solubility: The target compound’s methanesulfonyl group enhances hydrophilicity compared to nonpolar analogues (e.g., 2-[(4-chlorophenyl)sulfanyl]-1,3-benzothiazole) .
- Stability : Nitro groups may confer photolability, whereas methanesulfonyl groups improve metabolic stability compared to ester or amide derivatives .
Biological Activity
The compound 2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a benzothiazole core substituted with a methanesulfonyl and a nitrophenyl group. This structural complexity contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The presence of the methanesulfonyl and nitro groups enhances the compound's efficacy against various bacterial strains. For instance, a study evaluating the antibacterial activity of similar thiazole compounds reported promising results against both Gram-positive and Gram-negative bacteria, suggesting that the sulfonamide moiety may play a crucial role in this activity .
Antitumor Activity
Benzothiazoles, including the target compound, have shown potential as antitumor agents. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific IC50 values for related compounds suggest that modifications at the benzothiazole scaffold significantly influence their cytotoxicity against different cancer cell lines .
Antiviral Activity
Emerging evidence suggests that benzothiazole derivatives may possess antiviral properties. For example, certain derivatives have demonstrated inhibitory effects on viral replication in vitro. The mechanisms are believed to involve interference with viral entry or replication processes, although specific studies on the target compound are still limited .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and viral metabolism.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate microbial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or caspase activation.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of benzothiazole derivatives demonstrated that compounds with similar substituents exhibited antibacterial activity comparable to standard antibiotics like norfloxacin. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing that modifications at the 4-position significantly enhanced activity against resistant strains .
Case Study 2: Anticancer Activity
In vitro studies on related benzothiazole compounds showed significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values ranged from 0.5 to 1.5 µM, indicating potent anticancer effects attributed to the presence of electron-withdrawing groups that stabilize reactive intermediates during metabolic activation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : A Mannich-like reaction using 2-mercaptobenzothiazole derivatives and functionalized aryl halides (e.g., 4-methanesulfonyl-2-nitrobenzenethiol) is a common approach. Optimize by adjusting stoichiometry (1:1.2 molar ratio of thiol to benzothiazole), solvent polarity (1,4-dioxane or DMF), and catalytic systems (e.g., CuCl for thiol coupling). Heating under reflux (70–80°C) for 3–6 hours typically improves yields . Monitor progress via TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Confirm C-S (717–624 cm⁻¹), C=N (1590 cm⁻¹), and sulfonyl/nitro groups (1350–1150 cm⁻¹) .
- NMR : Analyze aromatic protons (δ 7.2–8.0 ppm) and substituent environments (e.g., methanesulfonyl at δ ~3.0 ppm for CH₃) .
- UV-HPLC : Assess purity (retention time consistency) and detect byproducts .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity for this compound?
- Methodological Answer : Use time-kill assays against Candida albicans or Mycobacterium tuberculosis H37Rv. Determine minimum inhibitory concentration (MIC) via broth microdilution (e.g., 0.5–128 µg/mL). Include colony-forming unit (CFU) counts at 0–24 hours to assess bactericidal/fungicidal effects .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to investigate the electronic effects of the 4-methanesulfonyl and 2-nitro substituents on the compound’s reactivity?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to:
- Optimize geometry and compute electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions.
- Compare Mulliken charges on sulfur/nitro groups to explain substituent-directed reactivity .
Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives across different studies?
- Methodological Answer :
- Standardize Assays : Use consistent strains (e.g., Plasmodium falciparum W2/K1 for antimalarial studies) and control compounds .
- SAR Analysis : Systematically vary substituents (e.g., sulfonyl vs. nitro positioning) to isolate pharmacophoric motifs.
- Solubility Adjustments : Modify formulations (e.g., DMSO/PBS ratios) to ensure comparable bioavailability .
Q. How do seleniranium intermediates influence the regioselectivity of nucleophilic substitution reactions in related benzothiazole systems?
- Methodological Answer : Seleniranium cations (generated via Se⁺-Br⁻ interactions) act as transient electrophilic centers. Quantum chemical studies show stepwise mechanisms:
Thiolate attack at selenium opens the seleniranium ring.
Rearrangement forms thermodynamically stable 5- or 6-membered heterocycles (e.g., 1,4-thiaselenines) .
- Monitor intermediates via LC-MS and compare experimental yields (≥99%) with DFT-predicted pathways .
Explain the role of nickel catalysts in facilitating cyclization reactions of benzothiazole derivatives, as observed in recent studies.
- Methodological Answer : Ni(cod)₂/IPr catalytic systems enable alkyne insertion into benzothiazole C-S bonds. Key steps:
- Oxidative Addition : Ni(0) activates the C-S bond.
- Alkyne Coordination : Forms a π-complex, enabling cyclization.
- Reductive Elimination : Releases products (e.g., benzothiazepines). Optimize temperature (25–80°C) to control product distribution (e.g., quinoline vs. thiazepine) .
Additional Methodological Notes
- Synthesis Optimization : For scale-up, prioritize solvent recovery (e.g., reduced-pressure distillation of 1,4-dioxane) .
- Biological Testing : Include cytotoxicity assays (e.g., HEK293 cells) to differentiate antimicrobial activity from general toxicity .
- Computational Validation : Cross-validate DFT results with X-ray crystallography (e.g., CCDC-deposited structures for bond-length comparisons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
